molecular formula C10H15NO5 B14298717 Amino benzoate;propane-1,2,3-triol CAS No. 120718-57-2

Amino benzoate;propane-1,2,3-triol

Cat. No.: B14298717
CAS No.: 120718-57-2
M. Wt: 229.23 g/mol
InChI Key: SZLYQMYFZDQBDH-UHFFFAOYSA-N
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Description

Amino benzoate;propane-1,2,3-triol is a conjugated molecule comprising an aminobenzoic acid moiety esterified with propane-1,2,3-triol (glycerol).

Properties

CAS No.

120718-57-2

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

IUPAC Name

amino benzoate;propane-1,2,3-triol

InChI

InChI=1S/C7H7NO2.C3H8O3/c8-10-7(9)6-4-2-1-3-5-6;4-1-3(6)2-5/h1-5H,8H2;3-6H,1-2H2

InChI Key

SZLYQMYFZDQBDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON.C(C(CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amino benzoate;propane-1,2,3-triol can be achieved through esterification reactions. One common method involves the reaction of benzoic acid derivatives with glycerol in the presence of a catalyst. The reaction typically requires heating and can be facilitated by acidic or basic catalysts to form the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the transesterification of benzoic acid esters with glycerol. This process can be optimized using various catalysts and reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Amino benzoate;propane-1,2,3-triol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups in propane-1,2,3-triol can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino group in amino benzoate can be reduced to form amines.

    Substitution: The ester bond can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of propane-1,2,3-triol can yield glyceraldehyde or glyceric acid, while reduction of amino benzoate can produce aniline derivatives.

Scientific Research Applications

Amino benzoate;propane-1,2,3-triol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of amino benzoate;propane-1,2,3-triol involves its interaction with various molecular targets and pathways. In biological systems, glycerol (propane-1,2,3-triol) is metabolized in the liver to dihydroxyacetone phosphate (DHAP), which enters the glycolytic pathway . The amino benzoate component can interact with enzymes and receptors, influencing biochemical processes.

Comparison with Similar Compounds

Amino Benzoate Derivatives
  • Methyl 2-Aminobenzoate: Synthesized from 2-aminobenzoyl chloride and methanol, this compound serves as a precursor for quinazolinone derivatives with azo and triazole moieties .
  • 1-(1H-Indol-3-yl)-Propane-1,2,3-Triol : Isolated from Streptomyces sp. KML-2, this glycerol-linked indole derivative exhibits potent antitumor activity (IC50 0.97 µg/mL against MCF-7 breast cancer cells) .
Glycerol Esters
  • GABA-Glycerol Lipid Esters: These include 1-linolenoyl-2,3-bis(4-aminobutyryl)glycerol and 1,2-dilinolenoyl-3-(4-aminobutyryl)glycerol. They demonstrate enhanced blood-brain barrier penetration and prolonged neurophysiological activity compared to free GABA .
  • Hexanoic Acid;Propane-1,2,3-Triol: A glycerol ester of hexanoic acid used in industrial applications, highlighting the versatility of glycerol in forming esters with diverse acids .
Antitumor Activity
  • 1-(1H-Indol-3-yl)-Propane-1,2,3-Triol : Exhibits selective cytotoxicity against MCF-7 cells (IC50 0.97 µg/mL) and HeLa cells (IC50 7.8 µg/mL) .
  • Cholesterol Metabolites (Cholestane-3β,5α,6β-Triol): Unlike the target compound, cholestane triol lacks carcinogenic activity but may promote tumorigenesis in combination with mutagens .
Neurophysiological Effects
  • GABA-Glycerol Esters : Inhibit hippocampal population spikes with a duration 10× longer than GABA, acting as prodrugs for CNS delivery .
Immunomodulatory and Antimicrobial Properties
  • Triazole-Containing Ligands: Derivatives like 2-{[2-(5-benzoyl-1H-1,2,3-benzotriazole)amino]ethyl}aminoethanol show antimicrobial activity against bacterial and fungal strains .

Physicochemical Properties

Compound Key Properties Source/Application
Amino Benzoate;Propane-1,2,3-Triol Likely polar due to glycerol backbone; ester linkage may enhance stability. Inferred from analogous esters
1-(1H-Indol-3-yl)-Glycerol Lipophilic indole moiety enhances membrane permeability. Natural product (Streptomyces sp.)
GABA-Glycerol Esters High brain uptake index (>30%); prolonged activity due to lipid solubility. Synthetic prodrugs
Methyl 2-Aminobenzoate Crystalline solid; precursor for heterocyclic compounds. Synthetic intermediate

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